Pipemidic Acid Isopropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pipemidic Acid Isopropyl Ester is a derivative of pipemidic acid, which belongs to the pyridopyrimidine class of antibacterials. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. Pipemidic acid itself was introduced in 1979 and is effective against both gram-negative and some gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pipemidic Acid Isopropyl Ester can be synthesized through esterification, a reaction in which a carboxylic acid and an alcohol are heated in the presence of a mineral acid catalyst to form an ester and water . The general reaction involves pipemidic acid reacting with isopropyl alcohol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pipemidic Acid Isopropyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the ester into its corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The alkoxy group in the ester can be replaced by other groups under specific conditions.
Common Reagents and Conditions
Major Products
Hydrolysis: Produces pipemidic acid and isopropyl alcohol.
Reduction: Produces the corresponding alcohols from the ester.
Scientific Research Applications
Pipemidic Acid Isopropyl Ester has various applications in scientific research, including:
Mechanism of Action
Pipemidic Acid Isopropyl Ester exerts its antibacterial effects by inhibiting DNA synthesis in bacteria. It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: Another quinolone antibiotic with a similar mechanism of action but different chemical structure.
Norfloxacin: A fluoroquinolone antibiotic with broader spectrum activity compared to pipemidic acid.
Uniqueness
Pipemidic Acid Isopropyl Ester is unique due to its specific structure, which allows it to form zwitterionic forms that enhance its ability to penetrate bacterial cells . This property results in significant tissue penetration and improved pharmacokinetics compared to some other antibiotics .
Properties
Molecular Formula |
C17H23N5O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
propan-2-yl 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H23N5O3/c1-4-21-10-13(16(24)25-11(2)3)14(23)12-9-19-17(20-15(12)21)22-7-5-18-6-8-22/h9-11,18H,4-8H2,1-3H3 |
InChI Key |
XABMKWPPLJKAOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.